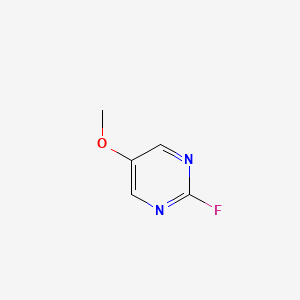
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid is a chemical compound with the molecular formula C8H18O3Si2 and a molecular weight of 218.4 g/mol . It is characterized by its unique structure, which includes a 1,2,6-oxadisilinane ring with four methyl groups and a carboxylic acid functional group. This compound is known for its stability and reactivity, making it a valuable substance in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethyl-1,2,6-oxadisilinane with a carboxylating agent to introduce the carboxylic acid group . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, while the silicon-containing ring provides stability and reactivity. These properties enable the compound to act as a catalyst or reactant in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine: A similar compound with a nitrogen-containing ring instead of silicon.
2,2,6,6-tetramethyl-3,5-heptanedione: Another compound with a similar structure but different functional groups.
Uniqueness
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid is unique due to its silicon-containing ring and carboxylic acid group, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various applications, from organic synthesis to industrial processes .
Properties
CAS No. |
18388-28-8 |
|---|---|
Molecular Formula |
C8H18O3Si2 |
Molecular Weight |
218.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



